N-(2,2-dimethylpropanethioyl)-N-methylacetamide

Description

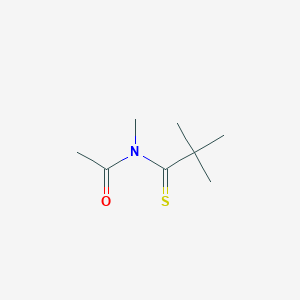

N-(2,2-Dimethylpropanethioyl)-N-methylacetamide is a thioamide derivative characterized by a sulfur atom replacing the oxygen in the carbonyl group (C=S) and a branched 2,2-dimethylpropanethioyl substituent. This structural modification confers distinct electronic and steric properties compared to conventional acetamides.

Properties

Molecular Formula |

C8H15NOS |

|---|---|

Molecular Weight |

173.28 g/mol |

IUPAC Name |

N-(2,2-dimethylpropanethioyl)-N-methylacetamide |

InChI |

InChI=1S/C8H15NOS/c1-6(10)9(5)7(11)8(2,3)4/h1-5H3 |

InChI Key |

ZGRBSDRVTIJIRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C(=S)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropanethioyl)-N-methylacetamide typically involves the reaction of 2,2-dimethylpropane with thioyl chloride, followed by the introduction of a methylacetamide group. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and the use of catalysts to enhance the reaction efficiency. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropanethioyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

N-(2,2-dimethylpropanethioyl)-N-methylacetamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropanethioyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Corrosion-Inhibiting Acetamides

Compound: 2,2’-(2-Hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide]

- Structure: Features dual acetamide groups linked by a hydroxyethylimino bridge and aromatic dimethylphenethyl substituents.

- Function : Acts as a mixed-type corrosion inhibitor in acidic environments, forming protective films via adsorption (Langmuir isotherm). Inhibition efficiency (up to ~90% at 200 ppm) correlates with electron-donating groups (e.g., -OH, N-methyl) enhancing metal-surface interactions .

- Key Data :

Comparison with Target Compound :

- Structural Differences: The target compound lacks the hydroxyethylimino linker and aromatic rings but introduces a thioamide group.

- Implications : The thioamide’s sulfur may enhance adsorption strength on metal surfaces, but the absence of π-electrons from aromatic systems could reduce electron density. Steric hindrance from 2,2-dimethylpropanethioyl may limit packing efficiency compared to planar aromatic inhibitors.

Herbicidal Chloroacetamides

Examples :

Comparison with Target Compound :

- Structural Differences : Chloroacetamides feature electron-withdrawing Cl substituents and extended alkyl/aryl groups. The target compound replaces Cl with a thioamide and incorporates branched dimethyl groups.

- Implications: The thioamide’s sulfur may reduce volatility and environmental mobility compared to chloroacetamides.

Solvent and Biochemical Model Acetamides

Example 1 : N,N-Dimethylacetamide (DMAc)

- Structure : Simple acetamide with two methyl groups on the nitrogen.

- Function : Industrial solvent with high polarity and miscibility in water. Toxicity concerns include hepatotoxicity and reproductive effects .

Example 2 : N-Methylacetamide

Comparison with Target Compound :

- Structural Differences : DMAc and N-methylacetamide lack sulfur and complex substituents.

- Implications : The thioamide in the target compound reduces polarity, increasing lipid solubility. This could enhance penetration in biological systems or organic-phase reactions compared to DMAc.

Amino-Substituted Acetamides

Examples :

- N-(4-Aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide

- Function: Amino and hydroxy groups enable hydrogen bonding, useful in drug design (e.g., local anesthetics) or metal chelation .

Comparison with Target Compound :

- Structural Differences: Amino substituents provide electron-rich sites for coordination. The target compound’s thioamide and dimethyl groups prioritize steric bulk over H-bonding.

- Implications: Reduced H-bonding capacity may limit pharmaceutical applications but could favor surface adsorption in non-aqueous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.